molecular formula C11H18N4O B7500118 N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

カタログ番号 B7500118
分子量: 222.29 g/mol
InChIキー: BRCKYUMDZILAPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used to treat non-small cell lung cancer (NSCLC) patients with EGFR mutations. The drug has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC.

作用機序

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC patients with EGFR mutations. This binding prevents the activation of the EGFR signaling pathway, which is responsible for the growth and survival of cancer cells. By inhibiting this pathway, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a high selectivity for mutant EGFR and does not affect the normal EGFR protein. This selectivity reduces the risk of side effects and toxicity in patients. The drug has also been shown to have a long half-life, which allows for once-daily dosing and improves patient compliance.

実験室実験の利点と制限

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and long half-life. These properties make it a valuable tool for studying the EGFR signaling pathway and its role in cancer development. However, the high cost of the drug and the limited availability of mutant EGFR cell lines can be a limitation for some experiments.

将来の方向性

There are several potential future directions for the use of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide in cancer treatment. One area of research is the development of combination therapies that can enhance the efficacy of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide and overcome resistance mechanisms. Another area is the investigation of the drug's potential use in other cancer types and the identification of biomarkers that can predict patient response. Additionally, the development of new EGFR inhibitors with improved selectivity and potency is an ongoing area of research.

合成法

The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide involves several steps, starting with the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with triethylorthoformate to form a cyclic intermediate, which is then reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole intermediate with acetic anhydride to form N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide.

科学的研究の応用

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR mutations and has fewer side effects compared to other EGFR inhibitors. The drug has also been studied for its potential use in other cancer types, such as breast cancer and colorectal cancer.

特性

IUPAC Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h7-10H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKYUMDZILAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。